[3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone
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Overview
Description
[3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone is a complex organic compound that features a combination of piperidine, indazole, and difluoroaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the indazole moiety and finally the attachment of the difluoroaniline group. Key steps may include:
Formation of Piperidine Derivative: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Indazole Moiety: This step often involves the use of indazole derivatives and coupling reactions.
Attachment of Difluoroaniline Group: This final step may involve nucleophilic substitution reactions to introduce the difluoroaniline group onto the piperidine-indazole scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and indazole moieties.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying the difluoroaniline group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, [3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research has shown that derivatives of indazole and piperidine exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of [3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[3-(3,4-difluoroanilino)piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)methanone: This compound shares a similar piperidine and difluoroaniline structure but differs in the indazole moiety.
[4-(3-aminomethyl-phenyl)-piperidin-1-yl]-(5-phenethyl-pyridin-3-yl)methanone: Another similar compound with variations in the aromatic substituents.
Uniqueness
The uniqueness of [3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-12-4-7-18-15(9-12)19(25-24-18)20(27)26-8-2-3-14(11-26)23-13-5-6-16(21)17(22)10-13/h4-7,9-10,14,23H,2-3,8,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGXNOOZSTUXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)N3CCCC(C3)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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